![molecular formula C8H10IN B6329053 4-Ethyl-2-iodoaniline CAS No. 280773-47-9](/img/structure/B6329053.png)
4-Ethyl-2-iodoaniline
Overview
Description
4-Ethyl-2-iodoaniline is an organic compound consisting of a substituted aniline. It has a molecular formula of C8H10IN .
Synthesis Analysis
The synthesis of anilines like 4-Ethyl-2-iodoaniline often involves methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . A more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .
Molecular Structure Analysis
The molecular structure of 4-Ethyl-2-iodoaniline is characterized by a molecular formula of C8H10IN . The average mass is 247.076 Da and the monoisotopic mass is 246.985779 Da .
Physical And Chemical Properties Analysis
4-Ethyl-2-iodoaniline has a density of 1.7±0.1 g/cm³, a boiling point of 293.8±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.3±3.0 kJ/mol and a flash point of 131.5±25.4 °C . The compound has a molar refractivity of 52.9±0.3 cm³ .
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in the realm of natural products and drugs, playing a crucial role in cell biology. “4-Ethyl-2-iodoaniline” can be utilized in the synthesis of indole derivatives, which are biologically active compounds used for treating cancer cells, microbes, and various disorders .
Medicinal Chemistry
In medicinal chemistry, “4-Ethyl-2-iodoaniline” serves as a precursor for the development of pharmaceuticals. Its iodine moiety is particularly useful for constructing complex molecules that can interact with biological targets .
Material Science
The compound’s unique properties make it a valuable building block in material science. It can be used to create novel materials with specific electronic or photonic characteristics .
Catalysis
“4-Ethyl-2-iodoaniline” can be employed in ligand design for catalysis. Its structure allows for the development of catalysts that can accelerate chemical reactions, which is essential in industrial processes .
Organic Synthesis Methodology
This compound is also important in organic synthesis methodology. It can be used to develop new synthetic routes or improve existing ones, making the production of complex organic molecules more efficient .
Green Synthetic Organic Chemistry
In the pursuit of environmentally friendly chemical processes, “4-Ethyl-2-iodoaniline” can be used in green synthetic organic chemistry. It helps in designing reactions that minimize waste and reduce the use of hazardous substances .
Heterocyclic Chemistry
As a building block in heterocyclic chemistry, “4-Ethyl-2-iodoaniline” is instrumental in constructing heterocycles, which are core structures in many pharmaceuticals and agrochemicals .
Analytical Chemistry
Lastly, in analytical chemistry, “4-Ethyl-2-iodoaniline” can be used as a standard or reagent in various analytical techniques to identify or quantify substances .
Safety and Hazards
4-Ethyl-2-iodoaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
4-ethyl-2-iodoaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVITZCXSLLQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-2-iodoaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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